REACTION_CXSMILES
|
C[O-].[Na+].[F:4][C:5]([F:16])([F:15])[C:6](=O)[CH:7]=[CH:8][NH:9][CH:10]=[CH:11][C:12]#[N:13].O.CCCCCC.C(OCC)(=O)C>CO>[C:12]([C:11]1[CH:10]=[N:9][CH:8]=[CH:7][C:6]=1[C:5]([F:16])([F:15])[F:4])#[N:13] |f:0.1,4.5|
|
Name
|
sodium methoxide
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C=CNC=CC#N)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by thin layer chromatography (a developing solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=NC=CC1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81 mg | |
YIELD: PERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |